[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane
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Overview
Description
[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane: is a complex organic compound that features azido and silyl groups. This compound is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole . The azido group can be introduced via azidation reactions using reagents like sodium azide . The reaction conditions typically involve solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yields and purity . The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in the synthesis of azides . This method allows for the efficient production of the compound on a larger scale, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper Catalysts: Used in cycloaddition reactions.
Triphenylphosphine: Used in reduction reactions.
Major Products
Triazoles: Formed through cycloaddition reactions.
Scientific Research Applications
[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing complex molecules.
Bioconjugation: Utilized in click chemistry for attaching biomolecules.
Material Science: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have various applications . The compound can also participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 1-(Benzo[d][1,3,2]dioxaborol-2-yl)-2-(diphenylphosphino)-1,2-diphenylhydrazine
Uniqueness
The uniqueness of [2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane lies in its combination of azido and silyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in organic synthesis, bioconjugation, and material science.
Properties
Molecular Formula |
C36H79N3O3Si3 |
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Molecular Weight |
686.3 g/mol |
IUPAC Name |
[2-azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C36H79N3O3Si3/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-32(41-44(13,14)35(5,6)7)33(42-45(15,16)36(8,9)10)31(38-39-37)30-40-43(11,12)34(2,3)4/h31-33H,17-30H2,1-16H3 |
InChI Key |
TUUHVVPLIGLLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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